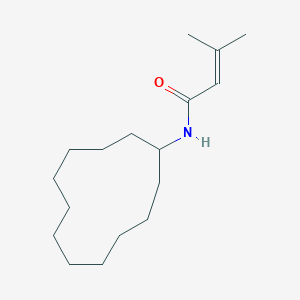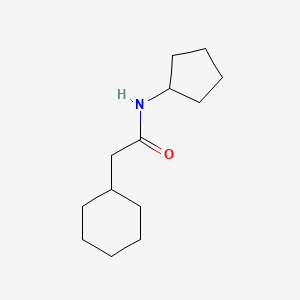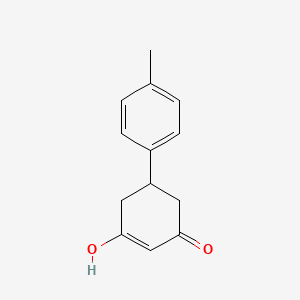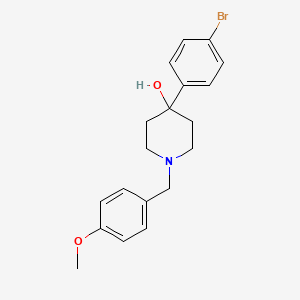![molecular formula C18H16INO2 B4960302 8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
8-[3-(4-iodophenoxy)propoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(4-iodophenoxy)propoxy]quinoline, also known as IQP, is a chemical compound that has been widely studied for its potential use in scientific research. IQP belongs to a class of compounds known as quinolines, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline is not fully understood. However, studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has a variety of biochemical and physiological effects. For example, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that it has been shown to have a variety of biological activities, making it a potential candidate for the study of a variety of diseases. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 8-[3-(4-iodophenoxy)propoxy]quinoline. One area of research that could be explored is the development of 8-[3-(4-iodophenoxy)propoxy]quinoline analogs that have improved biological activity. Additionally, further studies could be conducted to better understand the mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline, which could lead to the development of more effective treatments for diseases such as cancer and inflammatory diseases. Finally, studies could be conducted to determine the safety and toxicity of 8-[3-(4-iodophenoxy)propoxy]quinoline, which would be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 8-[3-(4-iodophenoxy)propoxy]quinoline involves a series of chemical reactions that start with the compound 4-bromoanisole. This compound is reacted with 3-chloropropylamine hydrochloride to form 3-(4-bromoanisyl)propylamine. The resulting compound is then reacted with 8-hydroxyquinoline to form 8-[3-(4-iodophenoxy)propoxy]quinoline.
Applications De Recherche Scientifique
8-[3-(4-iodophenoxy)propoxy]quinoline has been studied for its potential use in a variety of scientific research applications. One area of research where 8-[3-(4-iodophenoxy)propoxy]quinoline has shown promise is in the field of cancer research. Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the growth of cancer cells in vitro. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
8-[3-(4-iodophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYMKNVYHSYHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)I)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(4-Iodophenoxy)propoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)
![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)


